molecular formula Br6N3P3 B077441 Hexabromocyclotriphosphazene CAS No. 13701-85-4

Hexabromocyclotriphosphazene

Cat. No.: B077441
CAS No.: 13701-85-4
M. Wt: 614.4 g/mol
InChI Key: BISNZAMPUNENFV-UHFFFAOYSA-N
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Description

Hexabromocyclotriphosphazene is a cyclic compound consisting of alternating phosphorus and nitrogen atoms, with bromine atoms attached to the phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexabromocyclotriphosphazene can be synthesized through the bromination of hexachlorocyclotriphosphazene. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The process requires careful handling due to the reactivity of bromine.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Hexabromocyclotriphosphazene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

    Reduction Reactions: The compound can be reduced to form lower brominated derivatives.

    Oxidation Reactions: Under specific conditions, this compound can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alkoxides, and organometallic reagents. These reactions often occur under mild conditions with the use of solvents like tetrahydrofuran or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclotriphosphazenes with different functional groups.

    Reduction Reactions: Lower brominated cyclotriphosphazenes are formed.

    Oxidation Reactions: Higher oxidation state compounds, such as phosphazene oxides, are produced.

Scientific Research Applications

Hexabromocyclotriphosphazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexabromocyclotriphosphazene involves its interaction with various molecular targets. In biological systems, it can form complexes with proteins and nucleic acids, potentially disrupting cellular processes. The compound’s ability to undergo substitution reactions allows it to modify biomolecules, leading to its effects in medicinal applications.

Comparison with Similar Compounds

Hexabromocyclotriphosphazene is unique due to its high bromine content and the stability of its cyclic structure. Similar compounds include:

Properties

IUPAC Name

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNZAMPUNENFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929660
Record name Hexabromocyclotriphosphazene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13701-85-4
Record name 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexabromocyclotriphosphazene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
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Q & A

Q1: What are the common methods for synthesizing HBP and how do they compare?

A1: Two primary methods for synthesizing HBP are conventional heating and microwave irradiation [, ]. While both methods yield HBP, microwave irradiation offers several advantages []. These include:

    Q2: How is the structure of HBP confirmed?

    A2: HBP's structure is verified using a combination of spectroscopic techniques [, , ]:

    • X-ray Diffraction: Can be used to determine the crystal structure of HBP [].

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